molecular formula C11H7F3O3 B8400030 [6-(trifluoromethyl)-1-benzofuran-3-yl] acetate

[6-(trifluoromethyl)-1-benzofuran-3-yl] acetate

Cat. No.: B8400030
M. Wt: 244.17 g/mol
InChI Key: NHQDBGRJUTTXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(trifluoromethyl)-1-benzofuran-3-yl] acetate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 6-trifluoromethyl-benzofuran-3-yl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the use of aryl acetylenes with transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction process, resulting in the rapid formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

[6-(trifluoromethyl)-1-benzofuran-3-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

[6-(trifluoromethyl)-1-benzofuran-3-yl] acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid 6-trifluoromethyl-benzofuran-3-yl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[6-(trifluoromethyl)-1-benzofuran-3-yl] acetate is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to its methoxy-substituted counterparts. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H7F3O3

Molecular Weight

244.17 g/mol

IUPAC Name

[6-(trifluoromethyl)-1-benzofuran-3-yl] acetate

InChI

InChI=1S/C11H7F3O3/c1-6(15)17-10-5-16-9-4-7(11(12,13)14)2-3-8(9)10/h2-5H,1H3

InChI Key

NHQDBGRJUTTXGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=COC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

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